molecular formula C18H16O5 B12050742 3,6,3'-Trimethoxyflavone

3,6,3'-Trimethoxyflavone

Cat. No.: B12050742
M. Wt: 312.3 g/mol
InChI Key: PRWZDYJHEPXPGA-UHFFFAOYSA-N
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Description

3,6,3’-Trimethoxyflavone is a flavonoid compound characterized by the presence of three methoxy groups attached to its flavone backbone. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 3,6,3’-Trimethoxyflavone is of particular interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6,3’-Trimethoxyflavone typically involves the methylation of hydroxyl groups on a flavone precursor. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to achieve the methylation. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods: Industrial production of 3,6,3’-Trimethoxyflavone may involve similar methylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 3,6,3’-Trimethoxyflavone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones and other oxidized flavone derivatives.

    Reduction: Dihydroflavones.

    Substitution: Hydroxylated flavones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6,3’-Trimethoxyflavone involves several molecular targets and pathways:

Comparison with Similar Compounds

3,6,3’-Trimethoxyflavone can be compared with other trimethoxyflavones and related flavonoids:

    Similar Compounds:

Uniqueness: 3,6,3’-Trimethoxyflavone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Its distinct methoxy groups contribute to its lipophilicity and ability to interact with various molecular targets, making it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

3,6-dimethoxy-2-(3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O5/c1-20-12-6-4-5-11(9-12)17-18(22-3)16(19)14-10-13(21-2)7-8-15(14)23-17/h4-10H,1-3H3

InChI Key

PRWZDYJHEPXPGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC(=CC=C3)OC

Origin of Product

United States

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